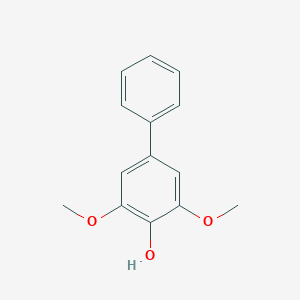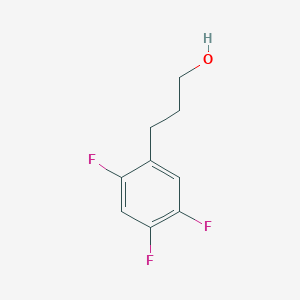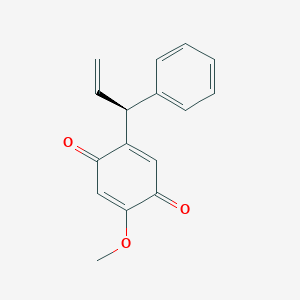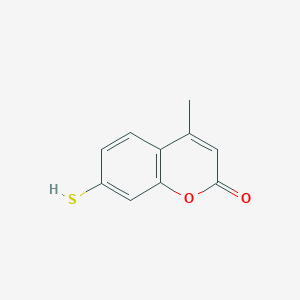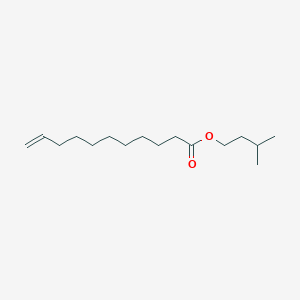
Isopentyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl undec-10-enoate, also known as ethyl undecylenate, is an organic compound commonly used as a fragrance ingredient in perfumes and cosmetics. It is also used as a flavoring agent in food products and as a solvent in various industrial applications. However, recent scientific research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of isopentyl undec-10-enoate is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Biochemische Und Physiologische Effekte
Isopentyl undec-10-enoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopentyl undec-10-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its effectiveness.
Zukünftige Richtungen
There are several potential future directions for research on isopentyl undec-10-enoate. One area of interest is its potential as a new antibiotic. Another area of interest is its potential as an antioxidant for the treatment of various diseases. Further research is also needed to better understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
Synthesemethoden
Isopentyl undec-10-enoate can be synthesized through the esterification of undecylenic acid with isopentanol. The reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Recent research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases such as cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
10214-27-4 |
|---|---|
Produktname |
Isopentyl undec-10-enoate |
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
3-methylbutyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h4,15H,1,5-14H2,2-3H3 |
InChI-Schlüssel |
DMSGZRWAESVGIP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCCCCCC=C |
Kanonische SMILES |
CC(C)CCOC(=O)CCCCCCCCC=C |
Andere CAS-Nummern |
10214-27-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



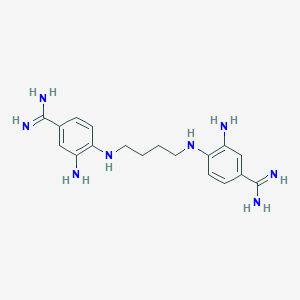
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
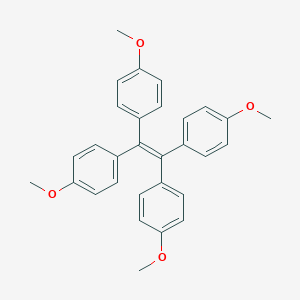
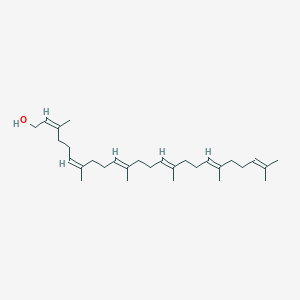
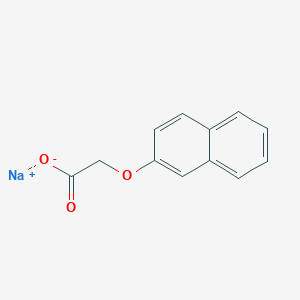
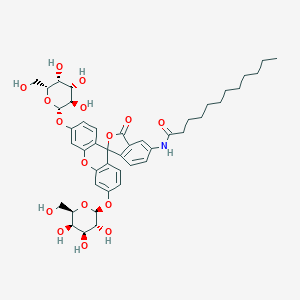
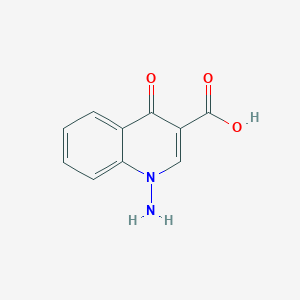
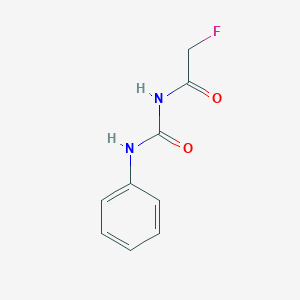
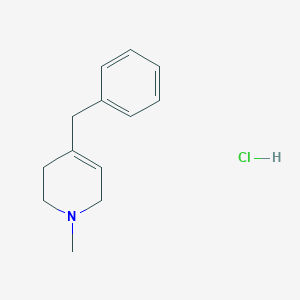
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
